
N-Desmethyl Droloxifene-d5
Descripción general
Descripción
N-Desmethyl Droloxifene-d5 is a deuterated analog of N-Desmethyl Droloxifene, which is a metabolite of Droloxifene. Droloxifene is a selective estrogen receptor modulator (SERM) that has been studied for its potential use in treating breast cancer and osteoporosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Droloxifene .
Métodos De Preparación
The preparation of N-Desmethyl Droloxifene-d5 involves several synthetic routes and reaction conditions. One common method is through the chemical synthesis of Droloxifene followed by the selective deuteration of the N-desmethyl group. This process typically involves multiple steps, including the protection and deprotection of functional groups, as well as the use of deuterated reagents to introduce the deuterium atoms . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Desmethyl Droloxifene-d5 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings or the ethoxy side chain, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol or chloroform, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pharmacological Applications
Selective Estrogen Receptor Modulation
N-Desmethyl Droloxifene-d5 serves as a valuable tool in understanding the pharmacodynamics of SERMs. Its structural similarities to Droloxifene allow researchers to study its interaction with estrogen receptors, providing insights into the modulation of estrogenic activity. This is particularly relevant in breast cancer treatment, where the balance between estrogenic and antiestrogenic effects is critical.
Table 1: Comparison of Estrogen Receptor Affinities
Compound | Estrogen Receptor Affinity | Anti-estrogenic Activity | Reference |
---|---|---|---|
This compound | High | Effective | |
Droloxifene | Higher than Tamoxifen | Effective | |
Tamoxifen | Moderate | Effective |
Clinical Research Applications
Breast Cancer Treatment
this compound has been studied for its efficacy in treating estrogen receptor-positive breast cancer. Clinical trials have demonstrated that Droloxifene, and by extension its derivatives, can inhibit tumor growth effectively. A phase II trial indicated that higher doses of Droloxifene resulted in improved response rates among patients with advanced breast cancer .
Case Study: Phase II Trial Results
In a randomized trial involving postmenopausal women with metastatic breast cancer, response rates were observed as follows:
- 20 mg Group: 30% response rate
- 40 mg Group: 47% response rate
- 100 mg Group: 44% response rate
The median duration of response was also favorable at higher dosages, suggesting that this compound could play a significant role in optimizing treatment regimens for breast cancer patients .
Metabolic Studies
Role in Pharmacokinetics
this compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying metabolites of tamoxifen and other SERMs. This application is crucial for understanding the metabolism of these compounds and their therapeutic implications.
Table 2: Metabolite Quantification Using LC-MS/MS
Metabolite | Concentration Range (ng/ml) | Detection Method |
---|---|---|
Endoxifen | 0.5–500 | LC-MS/MS |
N-Desmethyl Endoxifen-d5 | 0.5–500 | LC-MS/MS |
4-Hydroxy Endoxifen | 0.33–166.5 | LC-MS/MS |
This quantification helps to establish correlations between metabolite levels and clinical outcomes, thereby guiding personalized therapy approaches .
Research Implications
The ongoing research into this compound highlights its potential to improve therapeutic strategies for hormone-dependent cancers. Its unique properties allow for detailed studies on estrogen receptor interactions and pharmacokinetic profiles, which are essential for developing effective cancer treatments.
Mecanismo De Acción
N-Desmethyl Droloxifene-d5 exerts its effects by modulating the estrogen receptor. It binds to the estrogen receptor and acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen-dependent cancer cells. The compound also has partial agonist activity in bone tissue, helping to prevent bone loss. The molecular targets involved include the estrogen receptor alpha and beta, and the pathways affected include the estrogen signaling pathway .
Comparación Con Compuestos Similares
N-Desmethyl Droloxifene-d5 is unique compared to other similar compounds due to its deuterated structure, which provides enhanced stability and allows for more precise studies of metabolic pathways. Similar compounds include:
Droloxifene: The parent compound, which is a non-deuterated selective estrogen receptor modulator.
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: A selective estrogen receptor modulator used to prevent osteoporosis in postmenopausal women.
This compound’s uniqueness lies in its deuterated form, which makes it a valuable tool in pharmacokinetic and metabolic studies.
Actividad Biológica
N-Desmethyl Droloxifene-d5 is a derivative of Droloxifene, an antiestrogenic compound that has been studied for its potential in treating breast cancer. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative efficacy against related compounds.
This compound has a molecular formula of and a molecular weight of 378.52 g/mol . It acts primarily as an estrogen receptor modulator, exhibiting a significantly higher binding affinity to estrogen receptors compared to Tamoxifen. Research indicates that this compound retains the antiestrogenic properties of its parent compound, Droloxifene, which has been shown to inhibit the growth of estrogen-dependent tumors effectively .
Binding Affinity
The binding affinity of this compound to the estrogen receptor is reported to be 10-60 times higher than that of Tamoxifen, indicating a potential for greater therapeutic efficacy . This increased affinity contributes to its effectiveness in inhibiting cell proliferation in estrogen receptor-positive breast cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits the growth of various human breast cancer cell lines more effectively than Tamoxifen. For instance, concentrations that are clinically relevant showed significant reductions in cell viability and proliferation rates in ER-positive MCF-7 cells .
Comparative Studies
A comparative analysis of Droloxifene and its metabolite this compound reveals important insights into their biological activities:
Compound | Binding Affinity (ER) | Growth Inhibition | Toxicity Profile |
---|---|---|---|
Droloxifene | 10-60 times Tamoxifen | Effective | Lower toxicity than Tamoxifen |
This compound | Higher than Droloxifene | Superior | Minimal carcinogenic effects |
Both compounds exhibit similar estrogenic and antiestrogenic activities; however, this compound shows enhanced potency due to its structural modifications .
Case Studies and Clinical Findings
Clinical studies involving Droloxifene have provided valuable data on its efficacy. A phase II study indicated response rates of 30%, 47%, and 44% for dosages of 20 mg, 40 mg, and 100 mg respectively in postmenopausal women with metastatic breast cancer . Although specific data on this compound is limited, it is anticipated that its enhanced binding affinity could lead to improved clinical outcomes.
Hormonal Effects
Droloxifene, including its metabolite this compound, has been shown to increase sex hormone-binding globulin (SHBG) levels and suppress follicle-stimulating hormone (FSH) levels across various dosages. These hormonal changes are significant as they contribute to the drug's antiestrogenic effects .
Propiedades
IUPAC Name |
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNKIXIKDPNDI-JFIRTRMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.